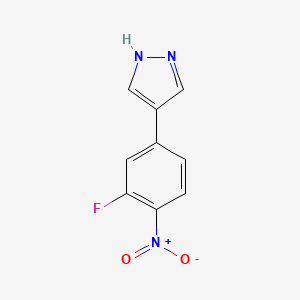![molecular formula C8H18Cl2N2 B13481181 1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride is a chemical compound known for its unique bicyclic structure. This compound is characterized by a nitrogen atom incorporated into a bicyclic framework, which imparts distinct chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclization of appropriate amine precursors under controlled conditions.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Solvents such as dichloromethane or tetrahydrofuran are often used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .
Chemical Reactions Analysis
1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe in pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic pathways. .
Comparison with Similar Compounds
1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-azabicyclo[2.2.2]octane and quinuclidine share structural similarities with this compound.
Uniqueness: The presence of the methanamine group in this compound imparts unique reactivity and binding properties, distinguishing it from other bicyclic amines
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
2-azabicyclo[2.2.2]octan-1-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-8-3-1-7(2-4-8)5-10-8;;/h7,10H,1-6,9H2;2*1H |
InChI Key |
PTQVQKCKSOXUIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CN2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


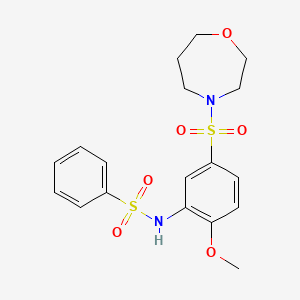
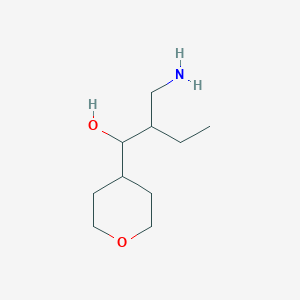

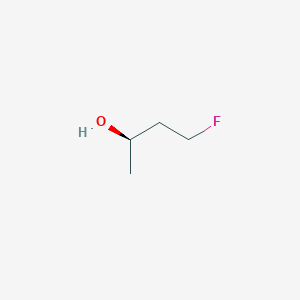
![2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13481131.png)
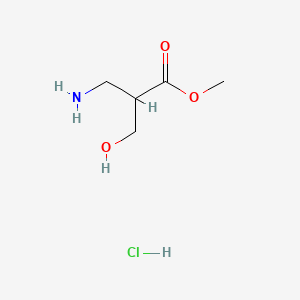


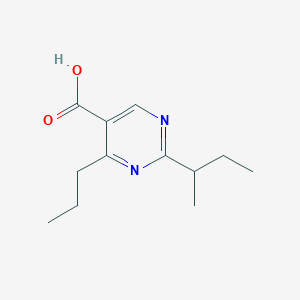
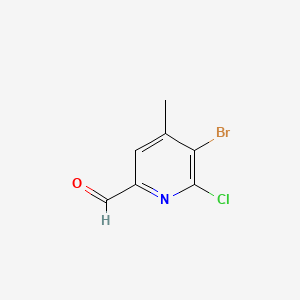
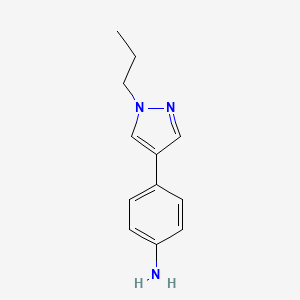
amine](/img/structure/B13481166.png)
![2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13481176.png)
